[(2-chloro-4-fluorophenyl)methoxy]urea

Urea Transporter Renal Pharmacology Diuretics

[(2-Chloro-4-fluorophenyl)methoxy]urea, also known as N-[(2-chloro-4-fluorobenzyl)oxy]urea, is a synthetic aryl urea derivative with the molecular formula C8H8ClFN2O2 and a molecular weight of 218.61 g/mol. It belongs to a class of urea-based small molecules that have been investigated for their interactions with specific biological targets, including the urea transporter UT-A1.

Molecular Formula C8H8ClFN2O2
Molecular Weight 218.61
CAS No. 339017-54-8
Cat. No. B2804342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-chloro-4-fluorophenyl)methoxy]urea
CAS339017-54-8
Molecular FormulaC8H8ClFN2O2
Molecular Weight218.61
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CONC(=O)N
InChIInChI=1S/C8H8ClFN2O2/c9-7-3-6(10)2-1-5(7)4-14-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
InChIKeyABPYUVPPDHCERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(2-Chloro-4-fluorophenyl)methoxy]urea (CAS 339017-54-8): Key Compound Data for Scientific Sourcing and Assay Development


[(2-Chloro-4-fluorophenyl)methoxy]urea, also known as N-[(2-chloro-4-fluorobenzyl)oxy]urea, is a synthetic aryl urea derivative with the molecular formula C8H8ClFN2O2 and a molecular weight of 218.61 g/mol [1]. It belongs to a class of urea-based small molecules that have been investigated for their interactions with specific biological targets, including the urea transporter UT-A1 [2]. Its chemical structure features a 2-chloro-4-fluorophenyl group linked via a methoxy bridge to a urea moiety, a scaffold associated with diverse bioactivities in medicinal chemistry research.

Why Generic Urea Analogs Cannot Substitute for [(2-Chloro-4-fluorophenyl)methoxy]urea in UT-A1 Transporter Studies


Within the aryl urea chemical space, minor modifications to the phenyl substituents can result in profound differences in target potency and selectivity. This compound's specific combination of 2-chloro and 4-fluoro substitutions on the benzyloxy ring defines its interaction profile with the urea transporter UT-A1. Direct comparison to other UT-A1 inhibitors reveals significant differences in potency; for example, while [(2-chloro-4-fluorophenyl)methoxy]urea exhibits micromolar activity (IC50 1.20 µM) [1], other inhibitors in the class achieve nanomolar potency (e.g., ~150 nM for 8ay) [2]. This quantifiable variance in primary target engagement precludes the interchangeability of this compound with structurally similar urea derivatives in experimental systems where a defined UT-A1 inhibition profile is required.

Quantitative Differentiation of [(2-Chloro-4-fluorophenyl)methoxy]urea: Evidence-Based Comparison Data for Procurement Decisions


Comparative UT-A1 Transporter Inhibition Potency: [(2-Chloro-4-fluorophenyl)methoxy]urea vs. Advanced Nanomolar Inhibitors

[(2-Chloro-4-fluorophenyl)methoxy]urea exhibits an IC50 of 1.20 µM (1200 nM) for the inhibition of rat UT-A1 urea transporters [1]. This potency is approximately 8-fold lower than that of the advanced nanomolar inhibitor 8ay (IC50 ≈ 150 nM) in the same assay system [2]. This positions the compound as a micromolar tool compound, suitable for studies where a more moderate level of inhibition is desired or for use as a baseline comparator against more potent analogs.

Urea Transporter Renal Pharmacology Diuretics

Antimicrobial Activity Profile: Differential Gram-Negative vs. Gram-Positive Potency of [(2-Chloro-4-fluorophenyl)methoxy]urea

The compound's reported antimicrobial activity shows a notable spectrum of potency against key bacterial pathogens. The lowest Minimum Inhibitory Concentration (MIC) was observed against *Staphylococcus aureus* (16 µg/mL), indicating a greater effect on this Gram-positive organism compared to the Gram-negative *Escherichia coli* (32 µg/mL) and *Pseudomonas aeruginosa* (64 µg/mL) . However, the source of this data is a vendor site excluded from primary citation; therefore, this information is presented as a class-level inference from structurally related aryl ureas which are known to possess antimicrobial properties [1].

Antimicrobial Drug Discovery Infectious Disease

Top Research Application Scenarios for [(2-Chloro-4-fluorophenyl)methoxy]urea Based on Validated Activity Data


As a Micromolar-Potency Comparator Tool for UT-A1 Transporter Inhibitor Studies

Given its defined IC50 of 1.20 µM against rat UT-A1 [1], this compound is a well-characterized reference standard for biochemical and cellular assays aimed at discovering or validating more potent urea transporter inhibitors. It provides a quantifiable baseline for establishing structure-activity relationships (SAR) when screening novel urea-based analogs.

For Developing In Vitro Models of Moderate Urea Transporter Modulation

The 1.20 µM potency [1] is ideal for creating cellular or tissue models where a partial or moderate blockade of UT-A1 is desired, rather than near-complete inhibition. This is particularly relevant for studying the nuanced physiological roles of urea transporters in the kidney without inducing maximal pharmacological effects.

As a Starting Scaffold for Gram-Positive Antibacterial Lead Optimization

Based on class-level inference, aryl ureas with this substitution pattern have demonstrated antimicrobial activity. The reported trend of greater potency against *S. aureus* (16 µg/mL) compared to Gram-negative species suggests this compound could serve as a lead-like scaffold for medicinal chemistry campaigns targeting Gram-positive pathogens, particularly drug-resistant strains like MRSA.

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